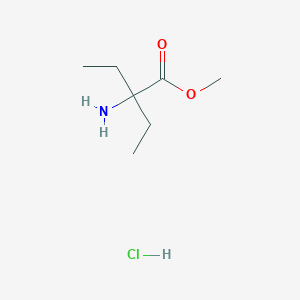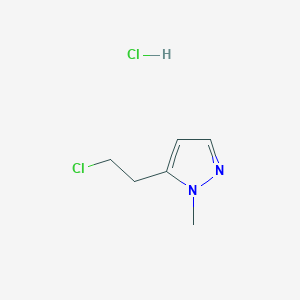![molecular formula C11H12F3N3O2 B1458320 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid CAS No. 1448854-86-1](/img/structure/B1458320.png)
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
Vue d'ensemble
Description
“1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid” is a biochemical used for proteomics research . It belongs to the class of organic compounds known as 4-benzylpiperidines . The IUPAC name for this compound is 1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C11H12F3N3O2 . The InChI code is 1S/C11H12F3N3O2/c12-11(13,14)8-5-9(16-6-15-8)17-3-1-7(2-4-17)10(18)19/h5-7H,1-4H2,(H,18,19) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 275.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Anti-Angiogenic and DNA Cleavage Activities : Kambappa et al. (2017) synthesized derivatives of piperidine-4-carboxamide and found significant anti-angiogenic and DNA cleavage activities in some of these compounds. This suggests their potential use in cancer therapy due to their ability to inhibit blood vessel formation and interact with DNA (Kambappa et al., 2017).
GPR119 Agonists for Diabetes Management : Kubo et al. (2021) discovered that certain N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives are effective agonists of the GPR119 receptor. These compounds, particularly ones with N-trifluoromethyl group, showed promise in enhancing insulin secretion and managing plasma glucose levels in diabetic models (Kubo et al., 2021).
Antibacterial Properties : Merugu et al. (2010) conducted microwave-assisted synthesis of certain piperidine containing pyrimidine derivatives and evaluated their antibacterial activity. This points to the potential use of these compounds in developing new antibacterial agents (Merugu et al., 2010).
Antineoplastic Tyrosine Kinase Inhibitor : Gong et al. (2010) studied the metabolism of Flumatinib, a compound containing a piperidine-pyrimidine structure similar to the chemical . Flumatinib is an antineoplastic tyrosine kinase inhibitor, suggesting a potential application of related compounds in cancer treatment (Gong et al., 2010).
Synthesis of Dihydroorotic Acid Analogues : Sukach et al. (2015) demonstrated the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, which could have implications in medicinal chemistry, particularly in the design of novel therapeutic agents (Sukach et al., 2015).
Antihypertensive Agents : Bayomi et al. (1999) synthesized 1,2,4-triazolol[1,5-alpha]pyrimidines with piperidine moieties, showing potential as antihypertensive agents. This suggests the use of related compounds in managing hypertension (Bayomi et al., 1999).
Orientations Futures
While specific future directions are not provided in the search results, it’s worth noting that pyrrolidine-based compounds are widely used in drug discovery due to their versatility . Further modifications and investigations could potentially reveal more about the biological activity and therapeutic potential of this compound .
Propriétés
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)8-5-9(16-6-15-8)17-3-1-7(2-4-17)10(18)19/h5-7H,1-4H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZOBYZKSNDMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169201 | |
| Record name | 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448854-86-1 | |
| Record name | 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448854-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


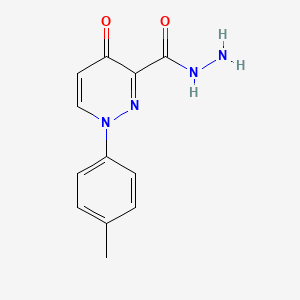
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)


![[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B1458247.png)
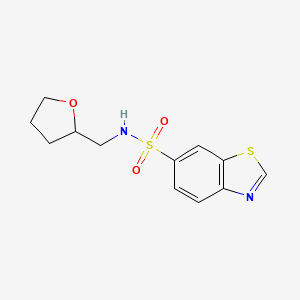

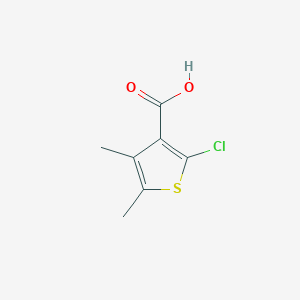

![4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B1458255.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1458257.png)
